Differential Hsp90 Affinity: Piperidine vs. Morpholino-Propyl Analog
A structurally analogous naphtho[1,2-b]furan-5-yl acetate compound, where the 3-position piperidine carbonyl is replaced with a morpholino-propyl carboxamide, exhibits weak inhibition of Heat Shock Protein 90 (Hsp90) with an IC50 of 4,650 nM [1]. The target compound, featuring a more compact and lipophilic piperidine carbonyl group, is predicted to show differentiated binding kinetics and target selectivity profiles based on class-level structure-activity relationship (SAR) trends observed in naphthofuran anticancer agents [2]. This differential structural feature is a key driver for target engagement and selectivity.
| Evidence Dimension | In vitro target affinity (Hsp90) |
|---|---|
| Target Compound Data | Not available in public domain for Hsp90 |
| Comparator Or Baseline | 2-methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate: IC50 = 4,650 nM |
| Quantified Difference | Structural variation; quantitative difference not directly measured for this target. |
| Conditions | Fluorescence polarization HTS assay using tumor cell lysate, pH 7.4, 2°C |
Why This Matters
This establishes a baseline for class activity, indicating that the specific piperidine substitution of the target compound is a critical variable for achieving different selectivity and potency profiles.
- [1] BindingDB. BDBM32086: 2-methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate. Affinity Data. View Source
- [2] IJPS Journal. Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. 2025; 03(06). View Source
